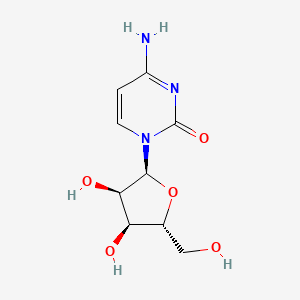

alpha-D-ribofuranosyl-cytidine

Übersicht

Beschreibung

Alpha-D-ribofuranosyl-cytidine is a type of nucleoside, which is a building block of nucleic acids. Nucleosides typically exist in nature in a beta configuration, and alpha-nucleosides are extremely rare . Alpha-nucleosides have unique properties such as high stability and specific parallel double-stranded structure .

Synthesis Analysis

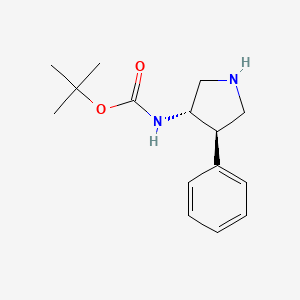

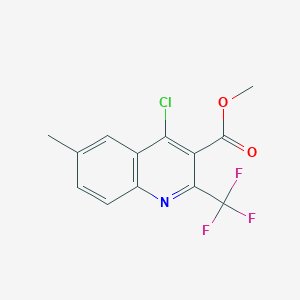

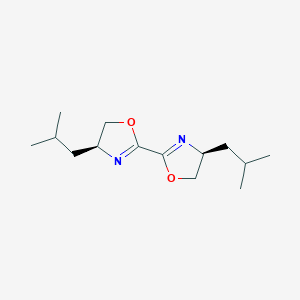

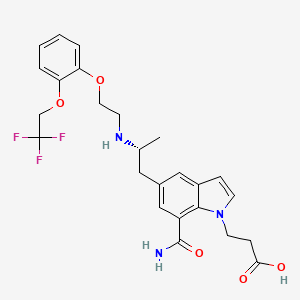

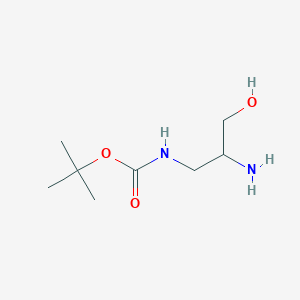

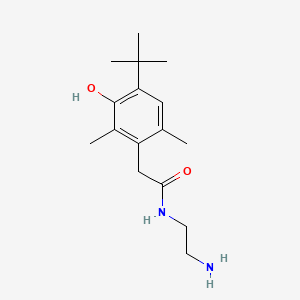

Various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation have been used to synthesize alpha-nucleosides and their derivatives . For instance, alpha-D-ribofuranothioxooxazolidine was used as a starting material in a four-step reaction involving tert-butyldimethylsilyl chloride (TBDMSCl), RANEY® Ni, NH2CH(CN)CONH2, and tetrabutylammonium fluoride (TBAF) respectively .Molecular Structure Analysis

In an alpha-nucleoside, the nucleobase and hydroxymethyl group in the ribose or deoxyribose are in a trans relationship . This is different from beta-nucleosides, where the nucleobase at C1 is cis with respect to the hydroxymethyl group at C4 .Chemical Reactions Analysis

Alpha-nucleosides have shown tolerance to or even inhibition of some enzymes, and they can inhibit certain bacteria and tumors . In the condensation reaction of 5-substituted-2,4-di(trimethylsilyloxy)pyrimidines and 3,5-di(O-p-chlorobenzoyl)-2-deoxy-alpha-D-ribofuranosyl chloride, it was found that when Brønsted acid (p-nitrophenol) was present, beta-T/dU was stereoselectively synthesized .Physical And Chemical Properties Analysis

Alpha-nucleosides have unique properties such as high stability and specific parallel double-stranded structure . They also have reduced steric hindrance compared to beta-nucleosides due to the removal of the hydroxyl group at the C2’ position .Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Mechanisms alpha-D-ribofuranosyl-cytidine has shown relevance in the study of anticancer drugs, specifically through its analogs. For instance, 5-Azacytidine, a ring analogue of cytidine, demonstrates significant antineoplastic effects. It operates by interfering with nucleic acid metabolism, showing consistent antitumor activity in patients with acute myelogenous leukemia resistant to prior treatments. The drug's antineoplastic effect is attributed to its interaction with the nucleic acid metabolic processes, underlining the potential of cytidine analogs in cancer therapy D. V. Von Hoff, M. Slavik, & F. Muggia, 1976.

Pharmacogenomic Considerations Pharmacogenomics explores how genetic variations affect individual responses to drugs. The study of cytidine analogs, including this compound, contributes to this field by offering insights into how these compounds can be used more effectively in personalized medicine. This research underlines the importance of understanding genetic variations to optimize drug efficacy and safety, providing a framework for assessing the value of pharmacogenomic testing K. Phillips & S. V. Bebber, 2005.

Neurotransmitter Modulation Interferon alpha, a cytokine used for treating chronic viral infections and malignancies, can cause severe neuropsychiatric side effects. Research has shown that interferon alpha modulates various neurotransmitter systems, including serotonin, dopamine, and glutamate. Understanding the impact of substances like this compound on these neurotransmitter systems can help develop strategies to mitigate such side effects, highlighting the compound's relevance in neuropharmacology M. Schaefer, M. Schwaiger, M. Pich, K. Lieb, & A. Heinz, 2003.

DNA Methylation and Epigenetic Regulation The role of DNA methyltransferase inhibitors in cancer therapy is significant, with several inhibitors being analogs of nucleoside deoxycytidine, to which this compound is structurally related. These inhibitors, by affecting DNA methylation, demonstrate the ability to restore suppressor gene expression and exert antitumor effects, illustrating the compound's potential impact on epigenetic regulation J. Goffin & E. Eisenhauer, 2002.

Biological Production and Synthesis Challenges The synthesis and biological production of lanthipeptides, a class of molecules that includes analogs of this compound, face significant challenges. These challenges stem from their complex chemical structures, which impact economic feasibility for large-scale applications. Research into optimizing the sustainable production of such biomolecules highlights the broader implications of studying cytidine and its analogs for pharmaceutical development E. Ongey & P. Neubauer, 2016.

Zukünftige Richtungen

Wirkmechanismus

- Alpha-D-ribofuranosyl-cytidine (also known as 5-O-phosphono-alpha-D-ribofuranosyl diphosphate ) is a small molecule involved in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .

- Its primary targets include enzymes responsible for nucleotide biosynthesis, such as hypoxanthine-guanine phosphoribosyltransferase , uridine-cytidine kinase-like 1 , and adenine phosphoribosyltransferase .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-JBBNEOJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

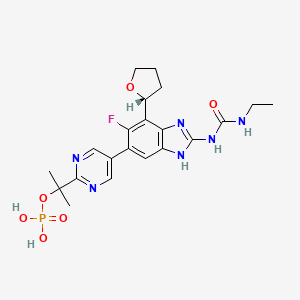

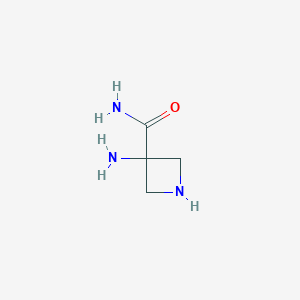

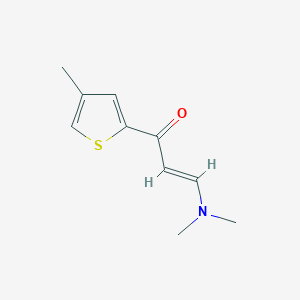

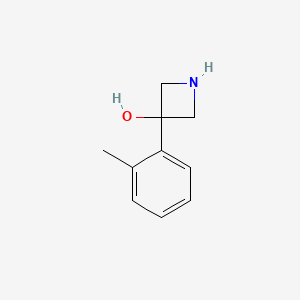

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

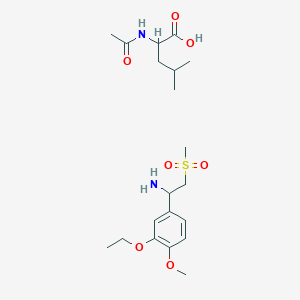

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)